N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide
Description
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a structurally complex molecule featuring a bicyclo[2.2.1]heptene core linked to a benzamide group substituted with a 5-methyltetrazole moiety. This compound shares structural motifs with bioactive molecules targeting neurological receptors (e.g., NMDA, GIRK1/2) and photoresist precursors . The 5-methyltetrazole group is a bioisostere for carboxylic acids, often employed to modulate pharmacokinetic properties such as solubility and metabolic stability .
Properties
Molecular Formula |
C17H19N5O |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-2-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H19N5O/c1-11-19-20-21-22(11)16-5-3-2-4-15(16)17(23)18-10-14-9-12-6-7-13(14)8-12/h2-7,12-14H,8-10H2,1H3,(H,18,23) |
InChI Key |
NWCMLLDVWZZELZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)NCC3CC4CC3C=C4 |
Origin of Product |
United States |
Preparation Methods
Bicyclo[2.2.1]hept-5-en-2-ylmethylamine Synthesis
The bicyclo[2.2.1]heptene moiety is synthesized via a Diels-Alder reaction between cyclopentadiene and a dienophile such as maleic anhydride or ethylene. The resulting bicyclic structure is functionalized at the 2-position through aminomethylation. A reported method involves reacting bicyclo[2.2.1]hept-5-ene with formaldehyde and ammonium chloride under acidic conditions to yield bicyclo[2.2.1]hept-5-en-2-ylmethylamine. This intermediate is critical for subsequent amide bond formation.
2-(5-Methyl-1H-tetrazol-1-yl)benzoic Acid Preparation
The tetrazole ring is introduced via a [2+3] cycloaddition between nitriles and sodium azide. For the target compound, 2-cyanobenzoic acid is treated with sodium azide and ammonium chloride in dimethylformamide (DMF) at 100°C to form 2-(1H-tetrazol-1-yl)benzoic acid. Methylation at the 5-position of the tetrazole is achieved using methyl iodide in the presence of a base such as potassium carbonate.
Amide Coupling Reaction
The final step involves coupling bicyclo[2.2.1]hept-5-en-2-ylmethylamine with 2-(5-methyl-1H-tetrazol-1-yl)benzoic acid. This is typically performed using a coupling agent such as thionyl chloride (SOCl₂) to convert the carboxylic acid to an acyl chloride, followed by reaction with the amine in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Alternative methods employ carbodiimide-based reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) to enhance yield and reduce side reactions.
Optimization of Reaction Conditions
Temperature and Solvent Effects
The Diels-Alder reaction for bicyclo[2.2.1]heptene synthesis requires temperatures between 80–120°C in solvents such as toluene or xylene. For the tetrazole cycloaddition, polar aprotic solvents like DMF or acetonitrile are optimal, with reaction times varying from 12–24 hours. Amide coupling achieves maximum efficiency at 0–5°C to minimize epimerization, though room-temperature reactions are feasible with advanced coupling agents.
Catalysts and Additives
Lewis acids like zinc chloride (ZnCl₂) accelerate the Diels-Alder reaction by polarizing the dienophile. In tetrazole synthesis, catalytic ammonium chloride improves regioselectivity for the 1-substituted tetrazole isomer. During amidation, 4-dimethylaminopyridine (DMAP) is often added to scavenge HCl and drive the reaction to completion.
Analytical Characterization
Spectroscopic Data
Purity and Yield
Typical yields for each stage:
Challenges and Mitigation Strategies
Regioselectivity in Tetrazole Formation
The cycloaddition of nitriles with sodium azide can yield 1H- or 2H-tetrazole regioisomers. Using ammonium chloride as an additive favors the 1H-tetrazole isomer, which is required for the target compound.
Steric Hindrance in Amide Coupling
The bicyclo[2.2.1]heptene group introduces steric bulk, slowing amide bond formation. Employing high-pressure conditions (e.g., 3–5 bar) or microwave-assisted synthesis reduces reaction time from 24 hours to 2–4 hours.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Classical Diels-Alder | 68 | 95 | Moderate | High |
| Microwave Coupling | 82 | 98 | High | Moderate |
| Flow Chemistry | 75 | 97 | High | High |
Flow chemistry approaches, while requiring specialized equipment, offer superior scalability for industrial production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic ring, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the benzamide moiety, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups onto the tetrazole ring.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Materials Science: Its rigid bicyclic structure makes it suitable for use in the development of new polymers and materials.
Biology and Medicine:
Drug Development: The compound’s tetrazole ring is known for its bioactivity, making it a potential candidate for drug development, particularly as an anti-inflammatory or antimicrobial agent.
Industry:
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide exerts its effects is primarily through its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Bicyclo[2.2.1]heptane/heptene Scaffolds
Norcamphor-Based NMDA Receptor Antagonists
A series of norcamphor (bicyclo[2.2.1]heptane)-derived NMDA receptor antagonists (e.g., compounds 5a–f) were synthesized and evaluated for toxicity and receptor affinity . These compounds, such as 2-phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine (5a), exhibit micromolar binding affinities comparable to memantine, a clinically approved NMDA antagonist. However, in vitro toxicity studies in MDCK cells revealed reduced cell viability at concentrations >100 µM, similar to memantine’s toxicity profile (Figure 2A,B in ).
N-(Bicyclo[2.2.1]heptan-2-yl)benzamide
This simpler analogue, synthesized via copper-catalyzed amidation, achieved an 81% yield and high regioselectivity (13:1) .
CA-Nor1 and BG-Nor2
These bicyclo[2.2.1]heptene derivatives feature acetamide or purine-linked substituents. BG-Nor2 (83% yield) demonstrated high synthetic efficiency, attributed to optimized reaction conditions for 1,3-dipolar cycloaddition . The tetrazole moiety in the target compound may enhance hydrogen-bonding interactions compared to BG-Nor2’s purine group.
Functional Group Variations
5-Phenyltetrazole Derivatives
The GIRK1/2 activator N-(bicyclo[2.2.1]heptan-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide () shares a tetrazole substituent but lacks the benzamide group. Its phenyltetrazole moiety improves receptor binding compared to methyltetrazole, though at the cost of increased lipophilicity .
Benzoxazole and Thiazole Analogues
Compounds like ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl)acetate () exhibit antimicrobial activity but lack the bicycloheptene core, reducing structural rigidity and target specificity .
Biological Activity
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing findings from various studies, and presents relevant data tables and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C12H16N4
- Molecular Weight : 224.29 g/mol
- CAS Number : 16381-88-7
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : Some studies suggest that the tetrazole moiety can interact with enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Modulation of Receptor Activity : The bicyclic structure may facilitate binding to specific receptors, influencing signaling pathways critical for cellular responses.
Anticancer Activity
Several studies have explored the anticancer potential of related compounds:
- Cell Line Studies : In vitro assays using various cancer cell lines (e.g., breast and colon cancer) demonstrated that derivatives of the bicyclo[2.2.1]heptene structure exhibit cytotoxicity, with IC50 values ranging from 10 to 50 µM depending on the specific cell line and derivative used.
- Mechanistic Insights : Apoptosis assays revealed that these compounds induce programmed cell death in cancer cells, likely through the activation of caspase pathways.
Antimicrobial Activity
The compound's potential antimicrobial properties have also been investigated:
- Bacterial Inhibition : Preliminary studies indicated that this compound exhibits antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MICs) around 25 µg/mL.
Case Study 1: Synthesis and Biological Evaluation
A recent synthesis study focused on generating derivatives of this compound, evaluating their anticancer properties against multiple cell lines. The study highlighted a derivative with enhanced potency due to structural modifications that improved receptor binding affinity.
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted to identify key structural features contributing to biological activity. Modifications to the tetrazole ring and variations in the bicyclic structure were found to significantly affect both potency and selectivity towards cancer cells versus normal cells.
Q & A
Q. Basic
- ¹H NMR :
- Bicycloheptene protons: δ 1.5–2.5 (multiplet for bridgehead and methylene protons).
- Benzamide aromatic protons: δ 7.0–8.0 (doublets for ortho/meta positions).
- Tetrazole methyl group: δ ~2.5 (singlet) .
- ¹³C NMR :
- Carbonyl (C=O): ~170 ppm.
- Tetrazole carbons: 150–160 ppm (C-N tautomers) .
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
How can researchers address contradictory spectral data when synthesizing this compound?
Advanced
Contradictions may arise from:
- Tautomerism : The tetrazole ring exists in 1H- and 2H-tautomeric forms, altering NMR shifts. Use 2D NMR (HSQC, COSY) to resolve ambiguities .
- Impurities : Byproducts from incomplete cyclization or unreacted intermediates. Employ preparative HPLC for purification .
- Validation : Cross-check with computational predictions (e.g., DFT for NMR chemical shifts) .
What in silico methods predict the biological activity and binding mechanisms of this compound?
Q. Advanced
- Molecular docking : Target enzymes like cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase (DHFR). Use AutoDock Vina with crystal structures from the PDB .
- ADMET prediction : Tools like SwissADME assess solubility (LogP), bioavailability, and CYP450 interactions .
- MD simulations : Validate binding stability over 50–100 ns trajectories .
How to design structure-activity relationship (SAR) studies focusing on the bicycloheptene and tetrazole moieties?
Q. Advanced
- Bicycloheptene modifications : Introduce substituents (e.g., halogens, alkyl groups) at the bridgehead to study steric effects on bioactivity .
- Tetrazole variations : Replace 5-methyl with ethyl or aryl groups to evaluate electronic effects. Compare IC₅₀ values in antimicrobial assays .
- Control experiments : Include unsubstituted benzamide analogs to isolate moiety-specific contributions .
What are common impurities during synthesis, and how are they removed?
Q. Basic
- Unreacted starting materials : Detectable via TLC (Rf comparison). Remove using gradient column chromatography .
- Oligomers : Formed during amide coupling. Recrystallize from ethanol/water mixtures .
- Byproducts : Hydrolyzed tetrazole rings (evident via IR loss of N-H stretches at 3400 cm⁻¹). Optimize reaction time and azide stoichiometry .
What strategies optimize the compound’s solubility and stability for in vivo studies?
Q. Advanced
- Salt formation : Use hydrochloride or sodium salts to enhance aqueous solubility .
- Nanoformulations : Encapsulate in PLGA nanoparticles (characterize via DLS and TEM) .
- Stability assays : Monitor degradation in PBS (pH 7.4) and liver microsomes via HPLC-UV. Adjust storage conditions (e.g., desiccated, -20°C) .
How to evaluate the compound’s environmental impact and degradation pathways?
Q. Advanced
- Biodegradation : Follow OECD 301D guidelines (closed bottle test) to assess microbial breakdown .
- Photolysis : Expose to UV light (λ=254 nm) and analyze by LC-MS/MS for photoproducts .
- Hydrolysis : Study pH-dependent degradation (pH 3–10) to identify labile bonds (e.g., amide or tetrazole cleavage) .
What analytical methods quantify this compound in biological matrices?
Q. Advanced
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with MRM transitions for quantification in plasma .
- Sample preparation : Protein precipitation (acetonitrile) or SPE (C18 cartridges) to reduce matrix effects .
- Validation : Ensure linearity (R² >0.99), LOD <1 ng/mL, and recovery >85% per ICH guidelines .
How to resolve discrepancies in reported biological activity data for this compound?
Q. Advanced
- Assay standardization : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution) .
- Control compounds : Include reference drugs (e.g., ciprofloxacin for antibacterial assays) to calibrate activity .
- Meta-analysis : Compare IC₅₀ values across studies, adjusting for cell line variability (e.g., HepG2 vs. MCF-7) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
